An In-depth Technical Guide to the Physicochemical Properties and Characterization of (R)-3-(2-Fluorophenoxy)butanoic Acid
An In-depth Technical Guide to the Physicochemical Properties and Characterization of (R)-3-(2-Fluorophenoxy)butanoic Acid
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of (R)-3-(2-Fluorophenoxy)butanoic acid, a chiral molecule of interest in synthetic chemistry and drug development. Recognizing the critical importance of enantiomeric purity and structural integrity, this document outlines a multi-technique approach for unambiguous characterization. We delve into the rationale behind spectroscopic and chromatographic method selection, offering detailed protocols and foundational principles for researchers, scientists, and drug development professionals. This guide serves as a practical framework for ensuring the quality, identity, and purity of this specific chiral building block.
Introduction: The Significance of Chiral Purity
(R)-3-(2-Fluorophenoxy)butanoic acid is a chiral carboxylic acid featuring a fluorinated aromatic moiety. Such structures are valuable intermediates in the synthesis of complex molecular targets, particularly in the pharmaceutical industry. The presence of a stereocenter dictates that its biological and chemical interactions are stereospecific. Therefore, the ability to confirm not only the chemical structure but also the absolute stereochemistry and enantiomeric excess (%ee) is paramount for its application in any research or development pipeline.
This guide establishes a self-validating analytical workflow. By combining orthogonal techniques—spectroscopy for structural elucidation and chromatography for purity and enantiomeric discrimination—we create a system where each result corroborates the others, leading to a high degree of confidence in the material's quality.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is the foundation of its application, influencing everything from reaction conditions to formulation and bioavailability.
Molecular Identity
The structure of (R)-3-(2-Fluorophenoxy)butanoic acid is defined by a butanoic acid backbone, with a 2-fluorophenoxy group attached at the C3 position, which is a chiral center with an (R) configuration.
Caption: 2D structure of (R)-3-(2-Fluorophenoxy)butanoic acid.
Physicochemical Data Summary
Quantitative data for this specific enantiomer is not widely published. The table below consolidates available information for the target molecule and closely related analogs to provide a predictive baseline.
| Property | Value | Source / Comment |
| IUPAC Name | (R)-3-(2-Fluorophenoxy)butanoic acid | - |
| CAS Number | 1416445-12-9 | |
| Molecular Formula | C₁₀H₁₁FO₃ | Calculated. |
| Molecular Weight | 200.19 g/mol | Calculated. Related propanoic acid is 184.17 g/mol .[1][2] |
| Appearance | White to yellow powder or crystals | Predicted, based on the appearance of the related 3-(2-fluorophenoxy)propanoic acid.[1] |
| Solubility | Soluble in organic solvents (e.g., n-butanol, methanol, DMSO), sparingly soluble in water. | Predicted. Solubility in organic solvents generally increases with temperature.[3] |
| Predicted pKa | ~4.5 - 5.0 | Estimated based on the butanoic acid moiety. |
| Predicted LogP | ~2.0 - 2.5 | Estimated, indicating moderate lipophilicity. |
Comprehensive Analytical Characterization
A single analytical technique is insufficient for the complete characterization of a chiral molecule. A synergistic workflow is required, providing orthogonal data points that collectively confirm structure, purity, and stereochemical integrity.
Caption: A self-validating workflow for comprehensive characterization.
Spectroscopic Identification
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For (R)-3-(2-Fluorophenoxy)butanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture.
-
¹H NMR:
-
Expertise & Experience: The proton spectrum will confirm all key structural motifs. The carboxylic acid proton (–COOH) is expected to be a broad singlet far downfield (~10-12 ppm).[5] The aromatic protons (~6.8-7.2 ppm) will exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling, confirming the ortho-fluoro substitution pattern. The methine proton (H3) and methylene protons (H2) of the butanoic acid chain will appear in the 2-5 ppm region, with their splitting patterns confirming connectivity. The terminal methyl group (H4) will appear as a doublet upfield.
-
-
¹³C NMR:
-
Expertise & Experience: The carbon spectrum will show 10 distinct resonances, confirming the molecular formula's carbon count. The carbonyl carbon (C=O) will be the most deshielded, appearing around 170-180 ppm.[5] The aromatic carbons will appear between 110-160 ppm, with their chemical shifts and C-F coupling constants providing further evidence for the fluorine's position.
-
-
¹⁹F NMR:
-
Expertise & Experience: This experiment provides a simple yet definitive confirmation of the fluorine's presence and chemical environment. A single resonance, coupled to adjacent aromatic protons, is expected.
-
MS provides the molecular weight and fragmentation data, which acts as a fingerprint for the molecule.
-
Expertise & Experience: Using electrospray ionization (ESI) in negative mode, the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 200.19. In positive mode or with electron impact (EI), the molecular ion [M]⁺ may be observed. Characteristic fragmentation patterns for carboxylic acids include the loss of water ([M-H₂O]⁺) and the loss of the carboxyl group ([M-COOH]⁺).[6][7] The fragmentation of the fluorophenoxy moiety can also yield diagnostic ions.
FTIR identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
-
Expertise & Experience: Key expected absorbances include a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp and strong C=O stretch (~1700 cm⁻¹), a C-O stretch for the ether linkage (~1250 cm⁻¹), and C-F bond vibrations.[7]
Chromatographic Purity and Chiral Analysis
While spectroscopy confirms the structure, chromatography is essential to quantify its purity and enantiomeric composition.[8]
-
High-Performance Liquid Chromatography (HPLC) - Purity:
-
Trustworthiness: A reversed-phase HPLC method (e.g., using a C18 column) is used to separate the target compound from any non-chiral impurities or starting materials. The area percentage of the main peak provides the chemical purity. This orthogonal check is critical, as impurities may not be visible by NMR if present at low levels.
-
-
Chiral HPLC - Enantiomeric Excess (%ee):
-
Trustworthiness: This is the definitive test for the stereochemical integrity of the sample. It is impossible to distinguish enantiomers using achiral methods. A chiral stationary phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[9][10]
-
Expertise & Experience: For phenoxyalkanoic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based phases are highly effective.[11][12][13] The method must be validated to show baseline separation of the (R) and (S) enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers: %ee = [([R] - [S]) / ([R] + [S])] x 100.
-
Experimental Protocols
The following protocols are generalized and should be optimized for the specific instrumentation available.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]
-
Instrumentation: Utilize a ≥400 MHz NMR spectrometer.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.[7]
-
¹³C Acquisition: Acquire a proton-decoupled carbon spectrum with 1024-4096 scans and a relaxation delay of 2 seconds.
-
Data Processing: Process the data using appropriate software. Reference the spectrum to the residual solvent peak or TMS (0 ppm).
Chiral HPLC Protocol
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in mobile phase. Dilute as necessary to achieve an appropriate on-column concentration.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A chiral column, such as a Chiralcel® OD-H (cellulose-based) or a Cyclobond™ (cyclodextrin-based) column.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[14] For example: Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~270 nm (based on the fluorophenoxy chromophore)
-
Column Temperature: 25 °C
-
-
Analysis: Inject a small amount of the racemic mixture first to determine the retention times and resolution of both the (R) and (S) enantiomers. Subsequently, inject the sample to be tested and integrate the peak areas to calculate the %ee.
Conclusion
The comprehensive characterization of (R)-3-(2-Fluorophenoxy)butanoic acid demands a rigorous, multi-faceted analytical strategy. The workflow presented in this guide, combining NMR, MS, and FTIR for structural confirmation with both reversed-phase and chiral HPLC for purity and enantiomeric excess determination, establishes a robust and self-validating system. Adherence to these principles ensures a high-confidence assessment of the material's identity, quality, and stereochemical integrity, which is indispensable for its successful application in research and development.
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Hernández-Borges, J., et al. (2005). Chiral Analysis of Pollutants and their Metabolites by Capillary Electromigration Methods. ResearchGate. [Link]
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Li, Y., et al. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E, 67(1), o121. [Link]
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Kourtchev, I., et al. (2020). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]
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Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
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Al-Suhaimi, K., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1234. [Link]
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Collas, A., et al. (2010). 3-(2-Formylphenoxy)propanoic acid. ResearchGate. [Link]
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